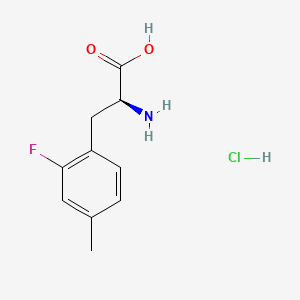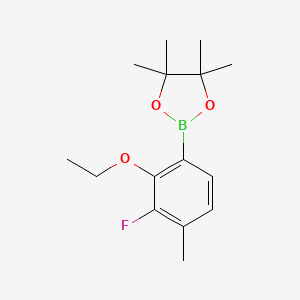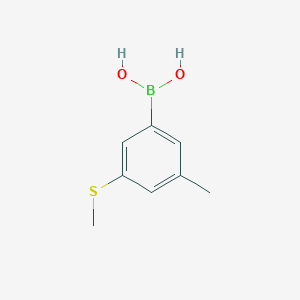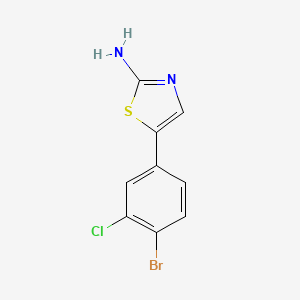
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-3-chlorophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative.
科学的研究の応用
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine has several scientific research applications, including:
Antimicrobial Activity: The compound has shown promising antimicrobial activity against various pathogenic bacteria and fungi.
Anticancer Activity: It has demonstrated significant anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines.
Molecular Docking Studies: The compound has been used in molecular docking studies to explore its binding affinity with various biological targets.
作用機序
The mechanism of action of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, it may inhibit specific enzymes or receptors involved in microbial growth and cancer cell proliferation .
類似化合物との比較
- 4-(4-Bromophenyl)-thiazol-2-amine
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Comparison: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior antimicrobial and anticancer activities . The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and binding affinity with biological targets.
特性
分子式 |
C9H6BrClN2S |
|---|---|
分子量 |
289.58 g/mol |
IUPAC名 |
5-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChIキー |
ZZDKVEHMCWTMGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


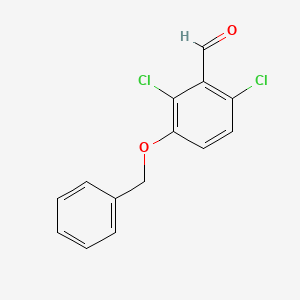
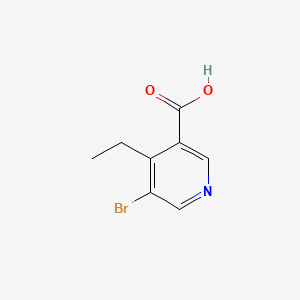
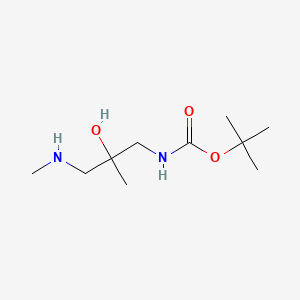
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
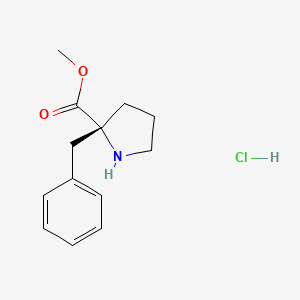
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

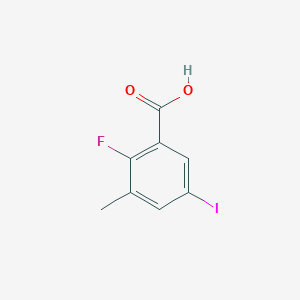
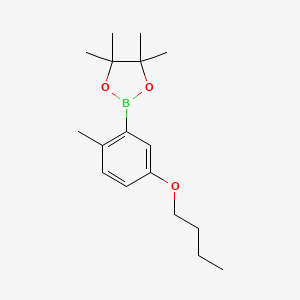

![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
